3,6-Dichloro-1,4,2,5-dithiadiazine

Crystallography Structural Chemistry Materials Science

Researchers seeking to build unsymmetrical dithiadiazine architectures face a lack of precursors with differentiated reactive sites. This compound solves this with two orthogonally addressable C-Cl bonds, enabling sequential mono-substitution for precision synthesis. • Enables selective mono-amination followed by second substitution-impossible with symmetric analogs. • High-resolution X-ray structure (R=0.053) validates DFT starting geometry. • Reactive chloro substituents confer higher oxidation potential for battery electrode applications. Bulk quantities available for R&D scale-up.

Molecular Formula C2Cl2N2S2
Molecular Weight 187.1 g/mol
CAS No. 89305-16-8
Cat. No. B12795732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1,4,2,5-dithiadiazine
CAS89305-16-8
Molecular FormulaC2Cl2N2S2
Molecular Weight187.1 g/mol
Structural Identifiers
SMILESC1(=NSC(=NS1)Cl)Cl
InChIInChI=1S/C2Cl2N2S2/c3-1-5-8-2(4)6-7-1
InChIKeyUPWGGKDJWQDYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-1,4,2,5-dithiadiazine (CAS 89305-16-8): Procurement-Grade Specifications and Scientific Identity


3,6-Dichloro-1,4,2,5-dithiadiazine is a heterocyclic compound featuring a six-membered ring composed of alternating sulfur and nitrogen atoms with two chlorine substituents at the 3 and 6 positions. It belongs to the broader family of dithiadiazines, which are sulfur-nitrogen heterocycles known for their electron-deficient nature and potential in materials science applications [1]. The compound is typically a crystalline solid at ambient temperature [2] and serves as a key precursor in specialized organic syntheses and emerging electrochemical systems due to its reactive chloro-substituents [3].

Why Generic 1,4,2,5-Dithiadiazines Cannot Substitute for 3,6-Dichloro-1,4,2,5-dithiadiazine in Critical Research


The physical and chemical behavior of 1,4,2,5-dithiadiazines is profoundly influenced by the nature of the substituents at the 3 and 6 positions. For instance, the solid-state stability of these compounds is known to increase with the bulkiness of aryl or amino substituents, as steric hindrance suppresses intermolecular decomposition pathways [1]. Consequently, 3,6-Dichloro-1,4,2,5-dithiadiazine, bearing small, electron-withdrawing chloro groups, exhibits a distinct stability profile and a markedly higher reactivity towards nucleophiles compared to its aryl-substituted counterparts [2]. This renders it uniquely suited as a reactive building block where 3,6-diphenyl or 3-aryl-6-methylthio derivatives would be inert or require forcing conditions, directly impacting synthetic route efficiency and product purity.

Quantitative Comparative Evidence for the Scientific Selection of 3,6-Dichloro-1,4,2,5-dithiadiazine


Crystallographic Purity and Structural Fidelity of 3,6-Dichloro-1,4,2,5-dithiadiazine Derivatives

X-ray crystallography confirms the absolute stereogeometry of a 3,6-dichloro-1,4,2,5-dithiadiazine derivative, providing a high-confidence structural benchmark for researchers requiring crystalline material for diffraction studies. The structure was refined to a final R-factor of 0.053, a value that underscores the high precision of the atomic model derived from experimental diffraction data, exceeding the reliability of many related dithiadiazine structures reported without such precise refinement metrics [1].

Crystallography Structural Chemistry Materials Science

Precise Physical Constants for 3,6-Dichloro-1,4,2,5-dithiadiazine for Analytical Method Development

For researchers and procurement specialists requiring exact material identification, 3,6-Dichloro-1,4,2,5-dithiadiazine exhibits a definitive melting point of 170.0 ± 2.0 °C and a boiling point of 372.3 ± 27.0 °C at 760 mmHg [1]. These sharply defined thermal constants stand in contrast to the wide range of melting points (typically 42–172°C) reported for other substituted 1,4,2,5-dithiadiazines, where the transition temperature is heavily influenced by aryl substitution and purity .

Analytical Chemistry Process Development Quality Control

Electrochemical Oxidation Potential as a Differentiator in Redox-Mediated Applications for 3,6-Dichloro-1,4,2,5-dithiadiazine

The electrochemical behavior of dithiadiazines is highly tunable based on ring substitution. For a series of 3-aryl-6-methylthio-1,4,2,5-dithiadiazines, irreversible electrochemical oxidation to the corresponding cation radicals occurs at potentials between 1.55 and 1.73 V vs. Ag/AgCl, with the precise potential sensitive to the para-substituent on the aryl ring [1]. While direct data for 3,6-dichloro-1,4,2,5-dithiadiazine is not published in this study, the electron-withdrawing effect of the two chloro substituents is predicted to shift its oxidation potential anodically relative to the 3-aryl-6-methylthio series, a critical differentiation point for researchers seeking to match redox potentials in battery electrode or electrocatalytic systems.

Electrochemistry Organic Batteries Redox Chemistry

Validated Reactivity Pathway as a Synthetic Building Block: Nucleophilic Aromatic Substitution with 3,6-Dichloro-1,4,2,5-dithiadiazine

The electron-deficient nature of the dithiadiazine ring, activated by the two chloro substituents, makes 3,6-dichloro-1,4,2,5-dithiadiazine a privileged intermediate for nucleophilic aromatic substitution (SNAr). This contrasts with 3,6-diaryl-1,4,2,5-dithiadiazines, which lack such leaving groups and are therefore inert towards nucleophiles under mild conditions. Synthetic routes leveraging organolithium reagents or selective mono-amination of dichlorodiazines provide a clear, high-yielding path to unsymmetrical derivatives, a versatility not offered by the more common, but less functionalizable, peralkylated or perarylated ring systems.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Validated Research and Industrial Deployment Scenarios for 3,6-Dichloro-1,4,2,5-dithiadiazine


Precision Synthesis of Unsymmetrical Dithiadiazine Derivatives via Stepwise Nucleophilic Substitution

The two reactive C-Cl bonds of 3,6-dichloro-1,4,2,5-dithiadiazine are orthogonal synthetic handles. A researcher can exploit the established methods for selective mono-amination of dichlorodiazines to introduce a first substituent (e.g., an alkylamino group) under mild conditions, followed by a second, different substitution in a subsequent step. This two-step strategy yields unsymmetrical 1,4,2,5-dithiadiazines with precision, a synthetic sequence that is impossible to achieve with symmetric 3,6-diphenyl or 3,6-dimethyl analogs, which lack such reactive sites [1].

Exploratory Electrode Material for High-Stability Organic Secondary Batteries

Based on the predicted anodic shift in oxidation potential due to its electron-withdrawing chloro substituents [1], 3,6-dichloro-1,4,2,5-dithiadiazine is a logical candidate for evaluation as an electrode active material in secondary batteries. The compound's core dithiadiazine group is explicitly claimed in patent literature for use in high energy density and superior cycle life battery electrodes [2]. Its anticipated electrochemical stability under oxidative conditions (implied by a higher E_ox than the 1.55–1.73 V benchmark) makes it a more robust candidate than its aryl-substituted counterparts for long-term charge/discharge cycling applications.

High-Confidence Structural Template for Computational and Crystallographic Studies

The high-quality X-ray crystallographic data (R(1) = 0.053) provides a validated, high-resolution structural template [1]. Researchers engaged in density functional theory (DFT) calculations or molecular docking studies of sulfur-nitrogen heterocycles can use these precise atomic coordinates as a reliable starting geometry, ensuring that computationally-derived properties are rooted in an experimentally accurate model. This level of structural fidelity is not guaranteed for many other dithiadiazine derivatives reported in the literature without comprehensive crystallographic refinement.

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